molecular formula C17H19FN2O4 B2387226 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea CAS No. 1797601-29-6

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea

Cat. No.: B2387226
CAS No.: 1797601-29-6
M. Wt: 334.347
InChI Key: OFJXVPUVCUXBCT-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a urea moiety, a hydroxyethyl group, and two aromatic rings with methoxy and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the hydroxyethyl intermediate. This can be achieved through a Grignard reaction or a similar nucleophilic addition reaction.

    Urea Formation: The hydroxyethyl intermediate is then reacted with 2-fluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, strong nucleophiles

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxyethyl and methoxy groups can influence its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-(2-fluorophenyl)urea: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.

    1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)urea: Lacks the fluorine substituent, which may influence its pharmacokinetic properties.

Uniqueness

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)urea is unique due to the combination of methoxy and fluorine substituents, which can enhance its chemical stability, biological activity, and potential therapeutic applications. The presence of these functional groups can also influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-23-15-8-7-11(9-16(15)24-2)14(21)10-19-17(22)20-13-6-4-3-5-12(13)18/h3-9,14,21H,10H2,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJXVPUVCUXBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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